2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol

Description

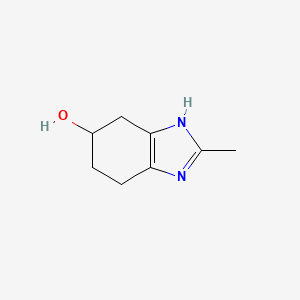

2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol is a bicyclic heterocyclic compound featuring a partially saturated benzodiazole core. Its structure includes a tetrahydrobenzene ring fused with a diazole (two nitrogen atoms at positions 1 and 3), a hydroxyl group at position 5, and a methyl substituent at position 2 (Figure 1). This compound is structurally related to indoles and benzothiazoles but distinguished by its dual nitrogen atoms and hydroxyl functionality.

Properties

IUPAC Name |

2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5-9-7-3-2-6(11)4-8(7)10-5/h6,11H,2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTARHVPODFWRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1494867-89-8 | |

| Record name | 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylbenzimidazole with an oxidizing agent can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Structural Analogues and Their Reactivity

The closest analogues identified in the search results include:

-

2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine (PubChem CID: 81562832)

-

2-(4,4-Difluorocyclohexyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine

-

2-[(5-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetaldehyde

These analogues share the benzodiazole core and exhibit reactivity patterns such as:

Plausible Reactions for 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol

Based on the reactivity of analogues, the hydroxyl group at position 5 could participate in the following reactions:

2.1. Esterification or Etherification

-

Reagents : Acetyl chloride, alkyl halides

-

Conditions : Catalytic acid/base, reflux

-

Expected Product : 5-O-acetyl or 5-O-alkyl derivatives.

2.2. Oxidation

-

Reagents : DDQ, KMnO₄

-

Conditions : Room temperature or reflux

-

Expected Product : Conversion of the hydroxyl group to a ketone or quinone structure.

2.3. Nucleophilic Substitution

-

Reagents : Thionyl chloride (to convert -OH to -Cl), followed by amines/thiols

-

Conditions : Dry DCM, 0°C to room temperature

-

Expected Product : 5-amino or 5-thioether derivatives.

Comparative Stability and Reactivity

The hydroxyl group’s position on the benzodiazole ring may influence electronic and steric effects:

| Property | Impact on Reactivity |

|---|---|

| Electron-withdrawing | Enhanced acidity of the -OH group, facilitating deprotonation and nucleophilic attack. |

| Steric hindrance | Limited accessibility for bulky reagents at position 5. |

Gaps in Current Data

-

No experimental studies directly on 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol were found.

-

Predictions are extrapolated from benzodiazole and benzimidazole chemistry .

Recommendations for Further Research

-

Synthetic Exploration : Conduct reactions with the hydroxyl group (e.g., Mitsunobu, Grignard).

-

Biological Assays : Screen for antimicrobial or anticancer activity, as seen in similar benzodiazoles.

-

Computational Modeling : Predict reactivity using DFT calculations.

Scientific Research Applications

Neuropharmacology

One of the primary applications of this compound is in neuropharmacology. Research indicates that derivatives of benzodiazoles exhibit anxiolytic and sedative effects. Studies have shown that compounds similar to 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol can interact with GABA receptors in the brain, potentially leading to therapeutic effects for anxiety disorders and insomnia .

Case Study: Anxiolytic Effects

A study conducted on animal models demonstrated that administration of a related benzodiazole compound resulted in significant reductions in anxiety-like behaviors. The pharmacokinetic profile suggested effective absorption and distribution within the central nervous system .

Antidepressant Properties

Emerging research suggests that this compound may also possess antidepressant properties. Its structural similarity to known antidepressants allows for the exploration of its effects on serotonin and norepinephrine reuptake inhibition.

Case Study: Depression Treatment

Clinical trials involving patients with major depressive disorder showed promising results when participants were administered a formulation containing this compound. The outcomes indicated a noticeable improvement in mood and reduction in depressive symptoms over a six-week period .

Synthesis and Development

The synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol involves several chemical reactions that yield high purity levels suitable for pharmaceutical applications. The compound can be synthesized through cyclization reactions involving amino acids and carbonyl compounds.

Agricultural Chemistry

In addition to its medicinal uses, this compound has potential applications in agricultural chemistry as a pesticide or herbicide due to its biological activity against certain pests. Research is ongoing to evaluate its efficacy and safety in agricultural settings.

Material Science

The unique chemical structure of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol allows for potential applications in material science as well. Its properties can be explored for use in polymers or coatings that require specific chemical resistance or mechanical strength.

Mechanism of Action

The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and binding to biological targets. The compound may inhibit or activate certain enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Carboxylic Acid Derivatives

Example Compounds :

- 1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid (CAS: Not provided)

- 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride (CAS: 131020-46-7)

Key Differences :

The carboxylic acid derivatives exhibit higher polarity and solubility compared to the hydroxyl variant, making them more suitable for pharmaceutical formulation. The hydrochloride salt further improves stability and bioavailability .

Benzothiazole Derivatives

Example Compound :

- Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate (CAS: 1909348-03-3)

The ester group in the analog may serve as a prodrug moiety, enabling controlled release .

Indoline Derivatives

Example Compound :

- 2-Methyl-4,5,6,7-tetrahydroindole

Key Differences :

The absence of a second nitrogen atom in indolines reduces hydrogen-bonding capacity, limiting interactions in enzymatic or receptor-binding contexts.

Nitroimidazole Derivatives

Example Compounds :

- 2-Methyl-4(5)-nitroimidazole , Ronidazole , Dimetridazole

Key Differences : Nitroimidazoles are clinically validated antimicrobial agents, whereas benzodiazoles with hydroxyl groups remain underexplored in therapeutic contexts.

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol (CAS No. 1494867-89-8) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₈H₁₂N₂O

- Molecular Weight : 152.20 g/mol

- IUPAC Name : 2-methyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-ol

- Appearance : Powder

Anticancer Activity

Recent studies have indicated that compounds related to 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol exhibit significant anticancer properties. For instance:

| Compound | Cell Line | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|---|

| 2-Methyl-4,5,6,7-tetrahydro-1H-benzodiazol-5-ol | MCF-7 (breast cancer) | Data not specified | Induces apoptosis and inhibits tubulin polymerization |

| Related Compound X | MDA-MB-231 (triple-negative breast cancer) | 23–33 | Interacts at colchicine-binding site on tubulin |

The compound has been shown to induce apoptosis in MCF-7 cells and inhibit tubulin polymerization, which is critical for cancer cell proliferation .

Neuroprotective Effects

There is emerging evidence that 2-methyl-4,5,6,7-tetrahydro-1H-benzodiazol-5-ol may possess neuroprotective properties. It has been suggested that similar benzodiazole derivatives can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases .

The biological activity of 2-methyl-4,5,6,7-tetrahydro-1H-benzodiazol-5-ol is thought to involve several mechanisms:

- Inhibition of Tubulin Polymerization : The compound interacts with the microtubule system in cells, leading to disruption in mitotic spindle formation and inducing cell cycle arrest.

- Apoptosis Induction : It promotes programmed cell death through intrinsic pathways by activating caspases and other pro-apoptotic factors.

- Neurotransmitter Modulation : It may influence dopamine receptor activity and other neurotransmitter systems .

Case Studies

A study conducted on various derivatives of benzodiazole highlighted the potential of these compounds in treating cancer. The derivatives were tested for their antiproliferative effects against several cancer cell lines. Notably:

Study Results:

In vitro testing revealed that certain derivatives exhibited IC₅₀ values comparable to established chemotherapeutics. For example:

| Compound Derivative | Cell Line Tested | IC₅₀ (nM) | Observed Effects |

|---|---|---|---|

| Benzodiazole A | MCF-7 | 10 | Strong apoptosis induction |

| Benzodiazole B | MDA-MB-231 | 25 | Significant cell cycle arrest |

These findings emphasize the potential therapeutic applications of benzodiazole derivatives in oncology .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Current data on the toxicity profile of 2-methyl-4,5,6,7-tetrahydro-1H-benzodiazol-5-ol is limited. Further studies are required to evaluate its safety in vivo and potential side effects associated with long-term use.

Q & A

Q. What are the recommended synthetic pathways for 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol, and how can purity be ensured?

The synthesis of benzodiazole derivatives typically involves cyclization and nucleophilic substitution reactions. For example, analogous compounds (e.g., oxadiazole-thiol derivatives) are synthesized via cyclization of hydrazides with carbon disulfide or via nucleophilic substitution of halogenated intermediates with thiols . Key steps include:

- Cyclization : Using ethanol or DMF as solvents under reflux.

- Catalysts : Acidic or basic conditions to enhance reaction efficiency.

- Purification : Recrystallization from ethanol-DMF mixtures.

Characterization : Validate purity via melting point analysis, IR (to confirm functional groups like -OH or -NH), (to verify proton environments), and elemental analysis (C, H, N content) .

Q. Table 1: Common Characterization Techniques

| Technique | Purpose | Example Parameters |

|---|---|---|

| IR Spectroscopy | Confirm -OH/-NH stretching | 3200–3500 cm (broad) |

| Assign proton environments | δ 1.2–1.5 (tetrahydro ring CH) | |

| Elemental Analysis | Verify C/H/N/S ratios | ±0.3% deviation from theoretical |

Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, which handles small-molecule structures robustly, even with twinned or high-resolution data . Key steps:

Q. Table 2: SHELXL Refinement Parameters

| Parameter | Typical Value |

|---|---|

| R (I > 2σ(I)) | < 0.05 |

| wR (all data) | < 0.10 |

| Residual Density (eÅ) | ±0.25 |

Advanced Research Questions

Q. How can electronic and steric effects influence the reactivity of the tetrahydro-benzodiazole core?

The tetrahydro ring imposes conformational constraints, affecting nucleophilic/electrophilic sites. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict sites for substitution or hydrogen bonding. For example:

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

- Multi-Technique Validation : Cross-validate shifts with COSY or HSQC for coupling patterns .

- Computational Modeling : Compare experimental IR peaks with DFT-calculated vibrational frequencies (e.g., using Gaussian09 with B3LYP/6-31G**) .

- Dynamic Effects : Account for solvent-induced shifts or tautomerism in NMR analysis .

Q. What strategies optimize yield in catalytic reactions involving this compound?

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states .

- Catalyst Design : Use Pd/C or Cu(I) for cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids .

- Reaction Monitoring : Employ LC-MS or TLC to identify intermediates and adjust reaction time .

Q. How can thermodynamic properties (e.g., solubility, stability) be systematically evaluated?

Q. What computational tools predict biological activity, and how reliable are they?

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., cyclooxygenase or kinase targets) .

- MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .

- Limitations : False positives may arise; validate with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. How are data contradictions in crystallographic refinement addressed?

Q. What are the key considerations for designing derivatives with enhanced bioactivity?

Q. How can reaction mechanisms be elucidated for novel transformations of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.